Introduction: The Strategic Advantage of Modified Amino Acids in Peptide Therapeutics
Introduction: The Strategic Advantage of Modified Amino Acids in Peptide Therapeutics
An In-Depth Technical Guide to Fmoc-D-Hph(2-Me)-OH: Structure, Properties, and Application in Advanced Peptide Synthesis
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and low toxicity. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of next-generation peptide design, aimed at overcoming these limitations. This guide focuses on one such rationally designed building block: (2R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(o-tolyl)butanoic acid , commonly known as Fmoc-D-Hph(2-Me)-OH .
This molecule is a derivative of D-homophenylalanine, distinguished by three critical features that impart unique advantages in peptide synthesis and drug design:
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The Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), enabling the stepwise and efficient assembly of peptide chains under mild conditions.[1][2]
-
The D-Configuration: The use of a D-amino acid at specific positions within a peptide sequence is a well-established strategy to confer proteolytic resistance, as proteases are typically specific to L-amino acids.
-
The 2-Methylated Homophenylalanine Side Chain: The addition of a methyl group at the ortho (2-position) of the phenyl ring introduces significant steric constraints. This modification can enforce a specific torsional angle (χ) of the side chain, leading to peptides with more rigid conformations. Such pre-organization can enhance binding affinity to biological targets and further improve stability against enzymatic degradation.[3]
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and strategic application of Fmoc-D-Hph(2-Me)-OH for researchers, medicinal chemists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The unique architecture of Fmoc-D-Hph(2-Me)-OH is central to its function. The bulky Fmoc group provides the necessary protection for SPPS, while the 2-methylated phenylbutyl side chain offers a tool for conformational control.
Caption: Chemical Structure of Fmoc-D-Hph(2-Me)-OH.
While specific experimental data for Fmoc-D-Hph(2-Me)-OH is not widely published, its properties can be reliably estimated from its constituent parts and comparison with closely related analogs.
| Property | Value / Description | Source / Rationale |
| Synonyms | Fmoc-D-2-methyl-homophenylalanine; (2R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(o-tolyl)butanoic acid | IUPAC Nomenclature |
| CAS Number | Not assigned. | Based on searches of chemical supplier databases. |
| Molecular Formula | C₂₆H₂₅NO₄ | Calculated |
| Molecular Weight | 415.48 g/mol | Calculated |
| Appearance | Expected to be a white to off-white powder. | Based on analogs like Fmoc-D-Hph-OH and Fmoc-D-Phe-OH.[1][4] |
| Purity | Typically ≥98% by HPLC for research-grade material. | Standard for SPPS-grade amino acids.[1] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). | General property of Fmoc-amino acids.[4][5] |
| Melting Point | Estimated to be in the range of 135-150 °C. | Based on Fmoc-D-Hph-OH (139-146 °C). The methyl group may slightly alter crystal packing.[1] |
| Storage | Store at 2-8°C, desiccated. | Standard for Fmoc-protected amino acids to prevent degradation.[6][7] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-D-Hph(2-Me)-OH into a peptide sequence follows the standard cycles of Fmoc-SPPS. However, the key point of differentiation and a critical experimental consideration is the steric hindrance imparted by the ortho-methyl group on the phenyl ring. This steric bulk is close to the site of peptide bond formation and can significantly slow down the coupling reaction.[8][9]
Workflow for Incorporating Fmoc-D-Hph(2-Me)-OH
Caption: SPPS cycle for incorporating sterically hindered amino acids.
Detailed Experimental Protocol
This protocol provides a robust starting point. Optimization may be required based on the specific peptide sequence and scale.
-
Resin Preparation and Swelling:
-
Start with a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for protected fragments).
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal of the growing peptide chain.
-
Drain and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-D-Hph(2-Me)-OH (Critical Step):
-
Rationale: Standard coupling reagents like HBTU/HOBt may be inefficient due to steric hindrance. More potent uronium/guanidinium salt-based reagents are recommended. Microwave-assisted synthesis can also dramatically improve coupling efficiency for hindered amino acids.[9]
-
Reagent Preparation: In a separate vial, dissolve Fmoc-D-Hph(2-Me)-OH (3-5 equivalents relative to resin loading), a coupling agent such as HATU (3-5 eq.), and a base like DIPEA or 2,4,6-Collidine (6-10 eq.) in DMF.
-
Activation: Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Reaction Time: Allow the coupling to proceed for an extended period, typically 2-4 hours at room temperature (compared to 30-60 minutes for non-hindered amino acids). The reaction can be monitored using a qualitative ninhydrin test.
-
Double Coupling: If the ninhydrin test is positive (indicating incomplete reaction), drain the vessel, wash with DMF, and repeat the coupling step with a freshly prepared solution of activated amino acid.
-
-
Washing:
-
After a negative ninhydrin test, thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.
-
-
Capping (Optional but Recommended):
-
To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
-
-
Cycle Repetition:
-
Return to Step 2 to continue elongating the peptide chain.
-
-
Final Cleavage and Purification:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
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The Scientific Rationale: Impact of 2-Methyl Substitution
The introduction of the ortho-methyl group is not a trivial modification; it is a deliberate design choice to manipulate the peptide's conformational landscape and biophysical properties.
Conformational Rigidity
The methyl group on the phenyl ring creates a steric clash that restricts the free rotation around the Cβ-Cγ bond (the χ₁ torsion angle). This forces the side chain into a more defined, lower-energy conformation.
Caption: Impact of 2-methylation on side-chain rotational freedom.
This "conformational locking" can be highly advantageous:
-
Enhanced Receptor Binding: By pre-organizing the peptide into a conformation that is complementary to its target receptor, the entropic penalty of binding is reduced, potentially leading to a significant increase in binding affinity.
-
Improved Metabolic Stability: The rigid conformation and the steric shield provided by the methyl group can make the adjacent peptide bonds less accessible to proteolytic enzymes, thereby increasing the peptide's half-life in vivo.[10]
Conclusion: A Specialized Tool for Advanced Peptide Design
Fmoc-D-Hph(2-Me)-OH is a highly specialized building block for peptide chemists aiming to design next-generation therapeutic peptides. While its use requires careful consideration of reaction conditions to overcome the challenge of steric hindrance, the potential rewards are substantial. The ability to enforce specific side-chain conformations provides a powerful tool to enhance binding affinity, improve metabolic stability, and ultimately create more potent and drug-like peptide candidates. As the field of peptide therapeutics continues to evolve, such rationally designed, non-proteinogenic amino acids will be indispensable for unlocking new therapeutic possibilities.
References
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Chem-Impex. Fmoc-D-homophenylalanine. Retrieved February 6, 2026, from [Link]
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Chem-Impex. Fmoc-D-β-homophenylalanine. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Retrieved February 6, 2026, from [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved February 6, 2026, from [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 6, 2026, from [Link]
-
PubChem. Fmoc-phenylalanine. Retrieved February 6, 2026, from [Link]
-
Aapptec Peptides. Fmoc-HPhe-OH, N-Fmoc-L-homophenylalanine. Retrieved February 6, 2026, from [Link]
-
PubMed. Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. Retrieved February 6, 2026, from [Link]
-
Aapptec Peptides. Substituted Phenylalanines. Retrieved February 6, 2026, from [Link]
-
MDPI. Effects of Side Chain and Peptide Bond Modifications on the Targeting Properties of Stabilized Minigastrin Analogs. Retrieved February 6, 2026, from [Link]
-
Thieme Gruppe. Highly Sterically Hindered Peptide Bond Formation. Retrieved February 6, 2026, from [Link]
-
SpringerLink. Methods and protocols of modern solid phase peptide synthesis. Retrieved February 6, 2026, from [Link]
-
Indian Academy of Sciences. Influence of nature of side chain on conformation of alternating L- and D-peptides. Retrieved February 6, 2026, from [Link]
-
PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved February 6, 2026, from [Link]
-
ACS Publications. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved February 6, 2026, from [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. Retrieved February 6, 2026, from [Link]
-
PMC. Side-Chain Conformational Changes upon Protein-Protein Association. Retrieved February 6, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02346B [pubs.rsc.org]
- 4. Fmoc-D-Phe-OH Novabiochem 86123-10-6 [sigmaaldrich.com]
- 5. Fmoc-D-Trp(Boc)-OH Novabiochem 163619-04-3 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. mdpi.com [mdpi.com]
